2-[4-(2,6-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol
Description
This compound is a complex organic molecule that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. It also contains benzyl groups, which are aromatic rings attached to a methylene (CH2) group, and an ethanol group, which is a two-carbon alcohol group (OH). The presence of fluorine atoms on the benzyl groups and an ethoxy group (OCH2CH3) on one of the benzyl groups further adds to the complexity of this molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The piperazine ring introduces two nitrogen atoms into the structure, which can participate in hydrogen bonding and other intermolecular interactions. The benzyl groups contribute to the overall aromaticity of the molecule, and the fluorine atoms are highly electronegative, which could influence the polarity and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperazine ring, the benzyl groups, and the fluorine atoms. The piperazine ring could potentially undergo reactions at the nitrogen atoms, such as protonation or alkylation. The benzyl groups could participate in electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing fluorine atoms might decrease the reactivity of the aromatic ring. The ethanol group could undergo reactions typical of alcohols, such as dehydration or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar ethanol group and the potential for hydrogen bonding due to the nitrogen atoms in the piperazine ring could make this compound soluble in polar solvents. The fluorine atoms and aromatic rings could contribute to the overall stability of the molecule .Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in the field of medicinal chemistry, where piperazine rings and fluorinated compounds are often used in drug design .
properties
IUPAC Name |
2-[4-[(2,6-difluorophenyl)methyl]-1-[(2-ethoxyphenyl)methyl]piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2N2O2/c1-2-28-22-9-4-3-6-17(22)14-26-12-11-25(15-18(26)10-13-27)16-19-20(23)7-5-8-21(19)24/h3-9,18,27H,2,10-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALXMQQMAVCNAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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